molecular formula C17H19N3O2S B14956697 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B14956697
M. Wt: 329.4 g/mol
InChI Key: PXCGLQZACJRXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a hybrid molecule combining a 5-methoxyindole moiety linked via an ethyl group to a 2,5-dimethyl-thiazole-4-carboxamide scaffold.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-10-16(20-11(2)23-10)17(21)18-7-6-12-9-19-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,21)

InChI Key

PXCGLQZACJRXMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of 5-Methoxyindole

5-Methoxyindole undergoes electrophilic substitution at the C3 position using chloroethylamine hydrochloride in the presence of Lewis acids like zinc chloride. The reaction proceeds via intermediate iminium ion formation, yielding 3-(2-chloroethyl)-5-methoxy-1H-indole. Subsequent treatment with aqueous ammonia replaces the chloride with an amine group.

Reaction Conditions

  • Substrate : 5-Methoxyindole (1.0 equiv)
  • Reagent : Chloroethylamine hydrochloride (1.2 equiv), ZnCl₂ (0.1 equiv)
  • Solvent : Dichloromethane, 0°C → room temperature, 12 h
  • Yield : 68–72%

Reductive Amination of 5-Methoxyindole-3-Acetaldehyde

An alternative route involves condensing 5-methoxyindole-3-acetaldehyde with ammonium acetate in methanol, followed by sodium borohydride reduction. This method avoids harsh alkylation conditions and improves selectivity.

Synthesis of 2,5-Dimethyl-1,3-Thiazole-4-Carboxylic Acid

Hantzsch Thiazole Cyclization

The Hantzsch reaction enables one-pot construction of the thiazole ring. A β-ketoester (e.g., ethyl 3-oxobutanoate) reacts with a thioamide (e.g., thioacetamide) in ethanol under acidic conditions.

Reaction Mechanism

  • Condensation : The β-ketoester’s ketone reacts with the thioamide’s thiol group, forming a thioenol intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the sulfur atom forms the thiazole ring.
  • Oxidation : Air or molecular oxygen oxidizes the intermediate to the aromatic thiazole.

Optimized Conditions

  • Substrates : Ethyl 3-oxobutanoate (1.0 equiv), Thioacetamide (1.1 equiv)
  • Catalyst : Acetic acid (6.0 equiv)
  • Solvent : Ethanol, reflux, 18 h
  • Yield : 85–90%

Functionalization of Preformed Thiazoles

2,5-Dimethylthiazole-4-carboxylic acid can also be synthesized by carboxylating 2,5-dimethylthiazole. Direct lithiation at the 4-position using LDA (lithium diisopropylamide) followed by quenching with dry ice introduces the carboxylic acid group.

Amide Coupling Strategies

Acid Chloride Mediated Coupling

The thiazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride. Reaction with 5-methoxy-1H-indol-3-ylethylamine in dichloromethane with triethylamine as a base yields the target compound.

Procedure

  • Activation : 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) + SOCl₂ (3.0 equiv), reflux, 2 h.
  • Coupling : Acid chloride (1.0 equiv) + amine (1.2 equiv), Et₃N (2.0 equiv), DCM, 0°C → room temperature, 6 h.
  • Yield : 75–80%.

Carbodiimide-Based Coupling

Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF improves efficiency and reduces racemization.

Conditions

  • Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : DMF, 4Å molecular sieves, 24 h
  • Yield : 88–92%

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (4:1) to afford white crystals. Melting point analysis (mp: 189–191°C) and HPLC (purity >98%) confirm identity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.25 (d, J = 8.8 Hz, 1H, H-4), 6.85–6.79 (m, 2H, H-6, H-7), 3.79 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH), 2.68 (s, 3H, thiazole-CH₃), 2.42 (s, 3H, thiazole-CH₃).
  • HRMS : m/z calcd for C₁₇H₁₉N₃O₂S [M+H]⁺: 329.1194; found: 329.1198.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Hantzsch + EDCI coupling 88–92 24 h High efficiency, minimal byproducts
Acid chloride coupling 75–80 8 h Simplicity, cost-effective
Reductive amination route 68–72 12 h Avoids strong alkylating agents

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-4-carboxamide Derivatives

Acotiamide (N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)

  • Structural Similarities : Both compounds share a thiazole-4-carboxamide core.
  • Key Differences: Acotiamide incorporates a diisopropylaminoethyl group and a hydroxy-dimethoxybenzoyl amino substituent, whereas the target compound features a 5-methoxyindol-3-yl ethyl group and 2,5-dimethyl-thiazole.
  • Biological Activity : Acotiamide enhances acetylcholine release, acting as a gastroprokinetic agent . The target compound’s indole moiety may redirect activity toward CNS targets (e.g., serotonin receptors) rather than gastrointestinal motility.
Indole-Thiazole Hybrids

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

  • Structural Similarities : Both classes combine indole and thiazole rings.
  • Key Differences: The target compound uses an ethyl linker between indole and thiazole, whereas these derivatives employ a methylene bridge. Additionally, the thiazole in the target is fully substituted (2,5-dimethyl), whereas the compared compounds feature a 4-oxo-thiazole with an amino group.
  • Synthesis : The hybrids are synthesized via condensation of 3-formylindole derivatives with thiazolones under acidic conditions . The ethyl linker in the target compound may improve metabolic stability compared to methylene-linked analogs.
Tryptamine Derivatives

5-MeO-MIPT (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine)

  • Structural Similarities : Both compounds share the 5-methoxyindol-3-yl ethyl group.
  • Key Differences : 5-MeO-MIPT terminates in a methylpropan-2-amine group, typical of psychedelic tryptamines, while the target compound substitutes this with a thiazole carboxamide.
  • Biological Activity: 5-MeO-MIPT acts as a 5-HT receptor agonist with potent psychedelic effects .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Indole + Thiazole 5-Methoxyindol-3-yl ethyl, 2,5-dimethyl thiazole Hypothetical (CNS/gastrointestinal)
Acotiamide Thiazole-4-carboxamide Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl Prokinetic (acetylcholine release)
5-MeO-MIPT Indole ethylamine 5-Methoxyindol-3-yl ethyl, methylpropan-2-amine Psychedelic (5-HT agonist)
Indole-thiazole Hybrids () Indole + 4-oxo-thiazole Thiazolylidene methyl, carboxylic acid Synthesis described; activity N/A

Implications of Structural Differences

  • Thiazole Substitution : The 2,5-dimethyl groups on the thiazole may enhance lipophilicity and membrane permeability compared to unsubstituted or oxidized thiazoles .
  • Pharmacological Profile : The combination of indole and thiazole motifs suggests dual mechanisms—e.g., serotonin modulation (indole) and enzyme inhibition (thiazole).

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Molecular Structure:

  • Molecular Formula: C17H19N3O2S
  • Molecular Weight: 329.4 g/mol
  • IUPAC Name: this compound

Structural Representation:

PropertyValue
InChI Key PXCGLQZACJRXMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular proliferation and immune response modulation. For instance, studies suggest that it may inhibit enzymes related to cancer cell proliferation and enhance apoptosis in tumor cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably:

  • Colon Cancer: In vitro studies indicated that compounds with similar thiazole structures showed promising activity against colon carcinoma cell lines (HCT-15), with IC50 values as low as 1.61 µg/mL .
  • Mechanisms of Action: The compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .

Antiviral and Anti-inflammatory Effects

Additionally, this compound has been explored for its antiviral properties. It has shown potential in inhibiting viral replication and modulating inflammatory responses in various models .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Thiazole Derivatives in Cancer Treatment:
    • A study involving thiazole derivatives demonstrated enhanced cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific substituents on the thiazole ring significantly influenced the anticancer activity observed .
  • Structure Activity Relationship (SAR):
    • Research indicates that modifications on the indole and thiazole rings can lead to variations in biological potency. For example, compounds with electron-donating groups exhibited increased activity against certain cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Significant cytotoxicity against multiple cancer types
Antiviral Inhibition of viral replication
Anti-inflammatory Modulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the key structural features of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide, and how do they influence its physicochemical properties?

  • Answer : The compound integrates an indole core (5-methoxy substitution) linked via an ethyl chain to a 2,5-dimethyl-1,3-thiazole-4-carboxamide moiety. The methoxy group enhances lipophilicity and may modulate metabolic stability, while the thiazole-carboxamide contributes to hydrogen-bonding potential and target affinity. Physicochemical properties (e.g., logP, solubility) can be predicted using computational tools like QSPR models, validated via HPLC and NMR-based solubility assays .

Q. What synthetic routes are reported for preparing This compound?

  • Answer : While direct synthesis is not detailed in the evidence, analogous protocols involve:

  • Step 1 : Synthesis of the 5-methoxyindole-3-ethylamine intermediate via Friedel-Crafts alkylation or reductive amination .
  • Step 2 : Coupling with 2,5-dimethyl-1,3-thiazole-4-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key strategies include:

  • Catalyst optimization : Use of Pd/C for hydrogenation steps to reduce nitro intermediates (e.g., converting 5-nitroindole to 5-aminoindole) with >90% yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for amide coupling, with microwave-assisted synthesis to reduce reaction time .
  • In-line monitoring : Employing LC-MS to track reaction progress and identify side products (e.g., unreacted carboxylic acid) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy at C5 of indole, methyl groups on thiazole) .
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., resolving M+H+ ions) .
  • HPLC-DAD/ELSD : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Optional for absolute stereochemical confirmation if chiral centers exist .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from assay variability or impurities. Strategies include:

  • Replicating assays : Using standardized protocols (e.g., MTT for cytotoxicity, radioligand binding for receptor affinity) .
  • Impurity profiling : LC-MS to identify byproducts (e.g., de-methylated thiazole derivatives) that may interfere with activity .
  • Metabolic stability studies : Liver microsome assays to assess if metabolites (e.g., demethoxy analogs) contribute to observed effects .

Q. What role does the 2,5-dimethyl-1,3-thiazole-4-carboxamide moiety play in target engagement?

  • Answer : The thiazole ring facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the carboxamide forms hydrogen bonds with backbone amides. Methyl groups at C2 and C5 reduce conformational flexibility, enhancing selectivity. Comparative studies with unsubstituted thiazole analogs (e.g., acotiamide derivatives) show improved binding affinity in gastrointestinal prokinetic targets .

Methodological Considerations

  • Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Experimental design : Use factorial design (DoE) to optimize reaction conditions (temperature, solvent ratio) and minimize byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.